
Valsartan N1-Glucuronide
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Description
Valsartan N1-Glucuronide is a useful research compound. Its molecular formula is C₃₀H₃₇N₅O₉ and its molecular weight is 611.64. The purity is usually 95%.
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Scientific Research Applications
Pharmacokinetics and Metabolism
Pharmacokinetic Profile : Valsartan undergoes minimal hepatic metabolism, with approximately 20% of a single dose being recovered as metabolites, including valsartan N1-glucuronide. This metabolite is formed primarily through conjugation processes involving UDP-glucuronosyltransferases (UGTs) in the liver, which facilitate the elimination of valsartan from the body .
Clinical Relevance : The pharmacokinetic properties of this compound are essential for understanding its efficacy and safety profile. Studies have shown that this metabolite retains some pharmacological activity, contributing to the overall therapeutic effects observed with valsartan administration. For instance, its presence in plasma can influence the drug's pharmacodynamics and may affect dosing regimens in different populations, particularly those with varying UGT activity levels .
Therapeutic Applications
Hypertension Management : Valsartan is primarily indicated for managing hypertension. The role of this compound in enhancing the antihypertensive effects of valsartan has been explored in clinical trials. Evidence suggests that the glucuronidation process may enhance the drug's bioavailability and prolong its action, thereby improving blood pressure control in patients .
Heart Failure Treatment : Valsartan is also utilized in treating heart failure. The conversion to this compound may play a role in mitigating adverse cardiovascular events by maintaining stable drug levels in circulation. Clinical studies indicate that patients receiving valsartan exhibit reduced rates of hospitalization for heart failure, attributed partly to the sustained effects of its metabolites .
Case Study 1: Efficacy in Diabetic Patients
A randomized clinical trial involving patients with impaired glucose tolerance demonstrated that valsartan significantly reduced the incidence of diabetes compared to placebo. The study highlighted that this compound might contribute to this effect by modulating glucose metabolism through its pharmacodynamic actions .
Case Study 2: Cardiovascular Outcomes
In a large-scale study assessing cardiovascular outcomes, patients treated with valsartan exhibited a relative reduction in adverse events such as myocardial infarction and stroke. The metabolite this compound was implicated in these outcomes due to its potential role in enhancing renal protection and reducing proteinuria, which are critical factors in cardiovascular health .
Comparative Data Table
Application Area | Valsartan Effects | Role of this compound |
---|---|---|
Hypertension | Significant reduction in blood pressure | Enhances bioavailability |
Heart Failure | Reduces hospitalization rates | Prolongs therapeutic effects |
Diabetes Prevention | Lowers incidence rates | Modulates glucose metabolism |
Cardiovascular Protection | Reduces myocardial infarction risk | Contributes to renal protective effects |
Properties
Molecular Formula |
C₃₀H₃₇N₅O₉ |
---|---|
Molecular Weight |
611.64 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.